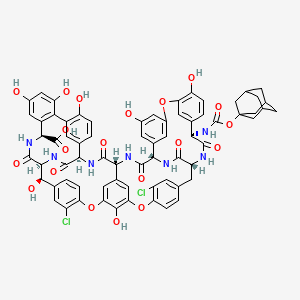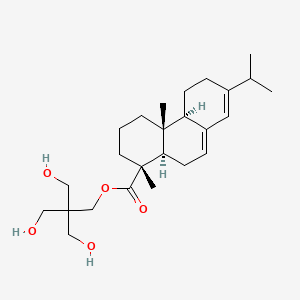
Rivoglitazone metabolite M11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rivoglitazone metabolite M11 is a significant compound derived from the metabolism of rivoglitazone, a novel thiazolidinedione peroxisome proliferator-activated receptor gamma agonist. Rivoglitazone is primarily investigated for its potential use in treating type 2 diabetes. The metabolite M11, specifically identified as O-demethyl-O-sulfate, is the major in vivo metabolite in rats and monkeys .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of rivoglitazone metabolite M11 involves the metabolic pathways of rivoglitazone. The primary synthetic route includes the O-demethylation of rivoglitazone followed by sulfation. This process is typically carried out in liver microsomes and freshly isolated hepatocytes of rats, monkeys, and humans .
Industrial Production Methods
The compound is usually produced through in vitro metabolism studies using liver microsomes and hepatocytes .
化学反应分析
Types of Reactions
Rivoglitazone metabolite M11 undergoes several types of chemical reactions, including:
Oxidation: The primary metabolic pathway involves the O-demethylation of rivoglitazone.
Sulfation: Following O-demethylation, the compound undergoes sulfation to form O-demethyl-O-sulfate
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Liver Microsomes: Used to mimic the in vivo metabolic environment.
Freshly Isolated Hepatocytes: Provide a more accurate representation of the metabolic processes.
Cytochrome P450 Enzymes: Play a crucial role in the oxidation reactions.
UDP-glucuronosyltransferase Enzymes: Involved in the sulfation process
Major Products Formed
The major product formed from these reactions is O-demethyl-O-sulfate, which is the primary metabolite of rivoglitazone in rats and monkeys .
科学研究应用
Rivoglitazone metabolite M11 has several scientific research applications, including:
Pharmacokinetics and Metabolism Studies: Used to understand the metabolic pathways and pharmacokinetics of rivoglitazone in different species
Drug Development: Helps in the development of new thiazolidinedione derivatives with improved efficacy and safety profiles
Toxicology Studies: Used to assess the safety and potential side effects of rivoglitazone and its metabolites
作用机制
Rivoglitazone metabolite M11 exerts its effects through the activation of peroxisome proliferator-activated receptor gamma. This receptor plays a crucial role in regulating glucose and lipid metabolism. The activation of this receptor by rivoglitazone and its metabolites leads to improved insulin sensitivity and glucose uptake in cells .
相似化合物的比较
Rivoglitazone metabolite M11 can be compared with other thiazolidinedione metabolites, such as:
Pioglitazone Metabolites: Similar to rivoglitazone, pioglitazone undergoes O-demethylation and sulfation to form its primary metabolites.
Rosiglitazone Metabolites: Rosiglitazone also undergoes similar metabolic pathways, including oxidation and sulfation
This compound is unique due to its specific structure and the particular metabolic pathways it undergoes, which may result in different pharmacokinetic and pharmacodynamic properties compared to other thiazolidinedione metabolites .
属性
CAS 编号 |
332944-29-3 |
|---|---|
分子式 |
C19H17N3O7S2 |
分子量 |
463.5 g/mol |
IUPAC 名称 |
[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-3-methylbenzimidazol-5-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H17N3O7S2/c1-22-15-9-13(29-31(25,26)27)6-7-14(15)20-17(22)10-28-12-4-2-11(3-5-12)8-16-18(23)21-19(24)30-16/h2-7,9,16H,8,10H2,1H3,(H,21,23,24)(H,25,26,27) |
InChI 键 |
INUMSVMFZRMZEH-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC(=C2)OS(=O)(=O)O)N=C1COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride](/img/structure/B12780822.png)
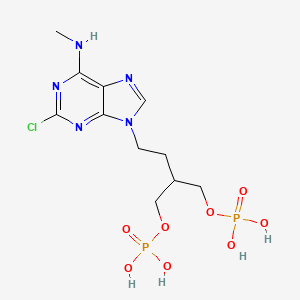


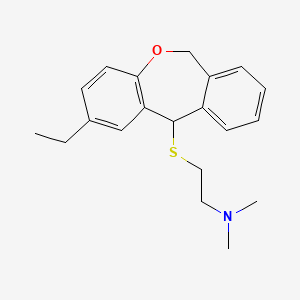

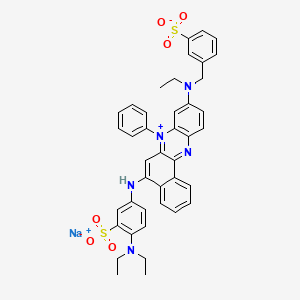
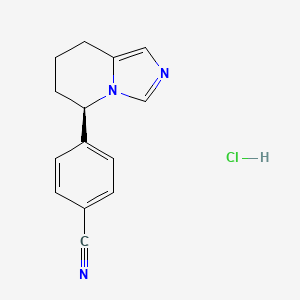

![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)


